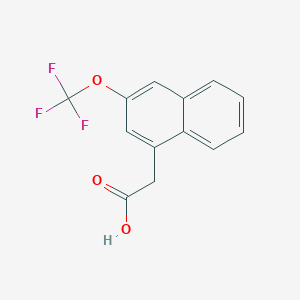
2-(3-Nitrophenyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the nitro group on the phenyl ring and the piperazine moiety makes this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)piperazine dihydrochloride typically involves the reaction of 3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is typically obtained through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(3-Aminophenyl)piperazine dihydrochloride.
Substitution: Various N-substituted piperazine derivatives.
Oxidation: Piperazine N-oxides.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the central nervous system.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with neurotransmitter receptors, modulating their activity and influencing physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenyl)piperazine dihydrochloride
- 2-(2-Nitrophenyl)piperazine dihydrochloride
- 2-(3-Chlorophenyl)piperazine dihydrochloride
Uniqueness
2-(3-Nitrophenyl)piperazine dihydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and potency, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C10H15Cl2N3O2 |
|---|---|
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10;;/h1-3,6,10-12H,4-5,7H2;2*1H |
Clé InChI |
QADULBBSWZTHSB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


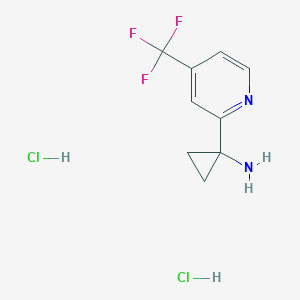
![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)
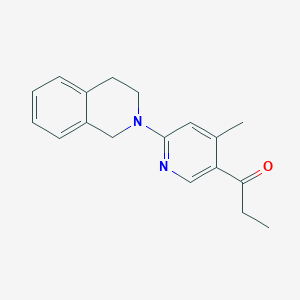

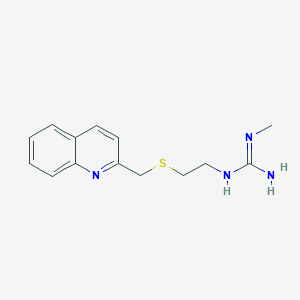
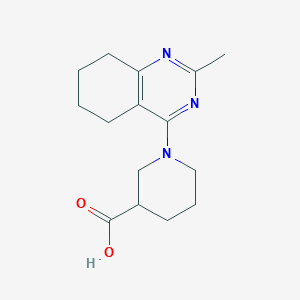
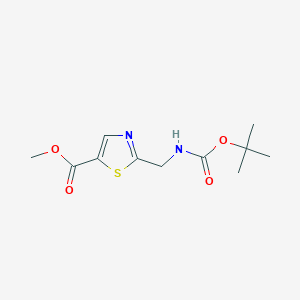




![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)
